molecular formula C13H7ClN2O6S B11104911 6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one

6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B11104911
M. Wt: 354.72 g/mol
InChI Key: UKGIIBSJGNLYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its benzoxazole ring, which is a crucial structure in medicinal chemistry due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-nitrophenyl sulfone, which is then reacted with 2-aminophenol under specific conditions to form the benzoxazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring and sulfonyl group contribute to its stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C13H7ClN2O6S

Molecular Weight

354.72 g/mol

IUPAC Name

6-chloro-3-(4-nitrophenyl)sulfonyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C13H7ClN2O6S/c14-8-1-6-11-12(7-8)22-13(17)15(11)23(20,21)10-4-2-9(3-5-10)16(18)19/h1-7H

InChI Key

UKGIIBSJGNLYCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C3=C(C=C(C=C3)Cl)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.